2,2,2-Trifluoroacetaldehyde hydrate
Overview
Description
2,2,2-Trifluoroacetaldehyde hydrate, also known as this compound, is a useful research compound. Its molecular formula is C2H3F3O2 and its molecular weight is 116.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nucleophilic Trifluoromethylation
2,2,2-Trifluoroacetaldehyde hydrate has been highlighted as an atom-economical source for nucleophilic trifluoromethylation. It exhibits compatibility with a broad spectrum of carbonyl compounds, delivering satisfactory yields. This application underscores its role in introducing trifluoromethyl groups into target molecules, a feature particularly valuable for modifying the chemical properties of pharmaceuticals and agrochemicals. Density functional theory (DFT) calculations provide further mechanistic insights into this process and related reactions, showcasing the compound's versatility in synthetic organic chemistry (Prakash et al., 2013).
Precursor for Trifluoroacetonitrile and Synthesis of Trifluoromethylated Oxadiazoles
Another significant application is the preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, a previously inaccessible precursor for trifluoroacetonitrile. This compound facilitates the synthesis of trifluoromethylated oxadiazoles, demonstrating a scalable and recyclable process. The resulting products from this methodology are highly applicable in various fields, including medicinal chemistry, due to the unique properties conferred by the trifluoromethyl group (Lin et al., 2022).
Electrochemical Oxidation and Synthesis Applications
Electrochemical oxidation of 2,2,2-trifluoroethanol to produce trifluoroacetaldehyde 2,2,2-trifluoroethyl hemiacetal highlights its reactivity advantage over commercially available counterparts. This process is instrumental in synthesizing compounds like 1-furyl-2,2,2-trifluoroethanol from furan, indicating the compound's utility in organic synthesis and material science due to its high reactivity and ease of handling (Shirai et al., 2000).
Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones
The compound is used in regioselective synthesis strategies to produce β-hydroxy-β-trifluoromethyl ketones from enamines and imines. These reactions proceed smoothly, yielding high-quality products that are significant in the development of novel pharmaceuticals and agrochemicals due to the trifluoromethyl group's influence on biological activity (Funabiki et al., 2003).
Asymmetric Syntheses
This compound serves as a key intermediate in asymmetric syntheses, particularly in the production of 1-aryl-2,2,2-trifluoroethylamines. This application is crucial for synthesizing enantiomerically enriched compounds, which are of great interest in the pharmaceutical industry for their potential to act as selective therapeutic agents (Truong et al., 2007).
Safety and Hazards
2,2,2-Trifluoroacetaldehyde hydrate is considered hazardous. It is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2,2,2-Trifluoroacetaldehyde hydrate is primarily used in the synthesis of trifluoroethylamino derivatives . These derivatives are the primary targets of the compound. The role of these derivatives is to serve as intermediates in various chemical reactions .
Mode of Action
The compound interacts with its targets through a reductive amination reaction . This process involves the formation of corresponding N,O-acetal intermediates, which are then reduced using NaBH4 or 2-picoline borane complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of trifluoroethylamino derivatives . The downstream effects of this pathway include the production of target trifluoroethylamino compounds in moderate to good yields .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it may have good bioavailability
Result of Action
The primary result of the action of this compound is the formation of trifluoroethylamino compounds . These compounds are formed in moderate to good yields, indicating the effectiveness of the compound’s action .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is known to react with KF reagent as well as free water . It is also recommended to store the compound at room temperature and keep it in a cool place . Oxidizing agents are incompatible with this compound .
Properties
IUPAC Name |
2,2,2-trifluoroacetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFRFZGABIRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)(F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381793 | |
Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33953-86-5 | |
Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroacetaldehyde hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common preparation methods for 2,2,2-Trifluoroacetaldehyde hydrate?
A1: The research article outlines several methods for preparing this compound:
- Reduction of Trifluoroacetic Acid: Reacting trifluoroacetic acid (TFA) with lithium aluminum hydride (LiAlH4) in an ether solution can yield the desired compound. The yield can be optimized to 78% by inverting the addition sequence, adding LiAlH4 to TFA [].
- Reduction of Trifluoroacetic Acid Ethyl Ester: Treating trifluoroacetic acid ethyl ester with sodium borohydride offers an alternative preparation method [].
- Reaction with Dimethylformamide: this compound can be synthesized by reacting dimethylformamide (DMF) with trifluoromethane (CF3H) in the presence of strong bases [].
- Reduction of Phenyl Trifluoromethyl Sulfone: Reducing phenyl trifluoromethyl sulfone using magnesium metal in the presence of mercury(II) chloride and strong Lewis acids like boron trifluoride etherate (BF3·OEt2) presents another viable route [].
Q2: What are the applications of this compound?
A2: this compound serves as a valuable precursor for various chemical syntheses:
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